molecular formula C20H16N4O2 B2615039 (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide CAS No. 1005881-58-2

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide

Cat. No.: B2615039
CAS No.: 1005881-58-2
M. Wt: 344.374
InChI Key: CQGGFBOMSOCEIN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to introduce the phenyl group. The final step involves the addition of a cyano group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide exhibit potent anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to act as an inhibitor of key enzymes involved in cancer metabolism has been a focal point in recent studies .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This property positions it as a candidate for developing new anti-inflammatory drugs .

Central Nervous System Disorders

Emerging research suggests that pyrazole-based compounds may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress within neural tissues .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide, particularly against fungal pathogens. Preliminary studies have indicated that similar pyrazole compounds exhibit fungicidal activity, which could be beneficial in agricultural settings .

Herbicidal Properties

Research into the herbicidal effects of this compound has shown promise in selectively targeting weed species while minimizing damage to crops. This selectivity is attributed to its ability to interfere with specific metabolic pathways in plants .

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized several pyrazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating strong anticancer activity .

Case Study 2: Inflammatory Disease Model

A model of carrageenan-induced paw edema in rats was used to evaluate the anti-inflammatory effects of the compound. The study found that administration of the compound resulted in a marked decrease in swelling compared to control groups, confirming its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For instance, it may inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in cell survival pathways . This inhibition can lead to apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Biological Activity

The compound (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C20H17N5O2
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 1005881-58-2

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : Research has demonstrated that this compound can significantly reduce cell viability in cancer cells. For example, a study involving gastric cancer cell lines showed a dose-dependent decrease in cell proliferation upon treatment with this compound .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. Mechanistic studies revealed that it leads to the activation of pro-apoptotic markers such as cleaved PARP and caspase 3, suggesting its potential as an anticancer agent .
  • Targeting Specific Pathways : The compound's mechanism of action includes the disruption of protein-protein interactions critical for cancer cell survival. For instance, it has been shown to inhibit the ELF3-MED23 interaction, which is vital for HER2 signaling in certain cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Other Biological Activities

Emerging research suggests that this compound may also possess anti-inflammatory and analgesic properties. Preliminary studies have indicated a reduction in inflammatory markers in animal models treated with this compound, warranting further investigation into its therapeutic applications beyond oncology .

Data Table of Biological Activities

Activity TypeCell Line/OrganismConcentration RangeEffect ObservedReference
AnticancerNCI-N87 (gastric)0 - 100 μMReduced cell viability
Apoptosis InductionNCI-N87 (gastric)10 - 50 μMIncreased cleaved PARP and caspase 3
AntimicrobialE. coli50 - 200 μg/mLInhibition of bacterial growth
Anti-inflammatoryAnimal modelNot specifiedDecreased inflammatory markers

Case Study 1: Anticancer Efficacy in Gastric Cancer

In a controlled laboratory setting, this compound was tested on NCI-N87 gastric cancer cells. The study found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations of the compound .

Case Study 2: Antimicrobial Activity Assessment

A separate study evaluated the antimicrobial properties of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations ranging from 50 to 200 μg/mL, suggesting its potential utility as an antimicrobial agent .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGGFBOMSOCEIN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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